Calanolide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calanolide B is a natural product found in Calophyllum lanigerum with data available.

科学研究应用

Antiviral Properties

1.1 Mechanism of Action

Calanolide B functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically targeting HIV-1. It exhibits antiviral activity by inhibiting the reverse transcriptase enzyme, crucial for the replication of the virus. The compound has shown effectiveness against various strains of HIV-1, including those resistant to other NNRTIs. In vitro studies indicate that this compound has an EC50 value of approximately 0.4 µM against HIV-1, demonstrating significant potency in inhibiting viral replication .

1.2 Efficacy Against Drug-Resistant Strains

Research shows that this compound possesses enhanced antiviral activity against drug-resistant strains of HIV-1 that harbor mutations commonly associated with NNRTI resistance. Specifically, it has shown a 10-fold increase in activity against viruses with the Y181C mutation . This characteristic positions this compound as a promising candidate for combination therapies, potentially improving treatment outcomes for patients with resistant HIV strains.

Clinical Development and Case Studies

2.1 Historical Context

The National Cancer Institute (NCI) initiated research on Calanolides in the 1990s, focusing on their isolation and characterization from Malaysian plant species. The NCI collaborated with Medichem Research Inc. to further develop these compounds for clinical use, leading to the identification of both Calanolide A and B as significant anti-HIV agents .

2.2 Case Study Overview

A notable case study involved the extraction and analysis of Calanolides from Calophyllum lanigerum. The study demonstrated that both Calanolide A and B were effective in inhibiting HIV-1 replication in vitro, with Calanolide A exhibiting a slightly higher potency than this compound . The results prompted further investigations into their pharmacological properties and potential therapeutic applications.

Other Therapeutic Applications

3.1 Potential in Cancer Treatment

Emerging research suggests that this compound may also have anticancer properties, although this area is less explored compared to its antiviral effects. Preliminary studies indicate that certain coumarin derivatives can inhibit tumor cell proliferation, warranting further investigation into their potential as anticancer agents .

3.2 Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of Calanolide compounds. Some studies suggest that these compounds may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Summary Table of Research Findings

属性

CAS 编号 |

142632-33-5 |

|---|---|

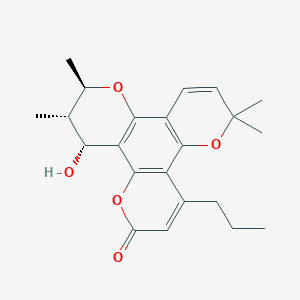

分子式 |

C22H26O5 |

分子量 |

370.4 g/mol |

IUPAC 名称 |

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1 |

InChI 键 |

NIDRYBLTWYFCFV-SEDUGSJDSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

手性 SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@@H]([C@H](O4)C)C)O |

规范 SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Key on ui other cas no. |

142632-33-5 |

同义词 |

calanolide B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。